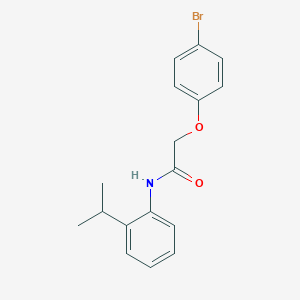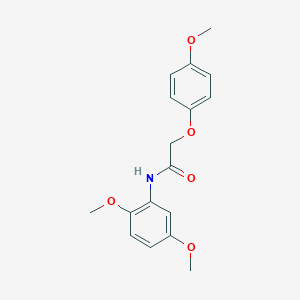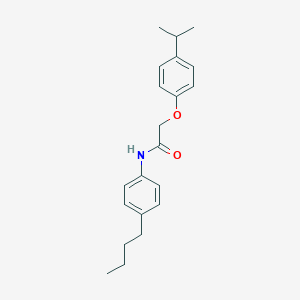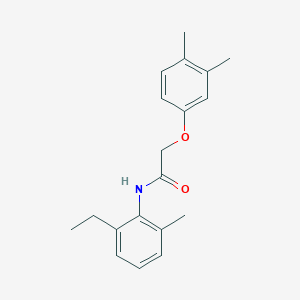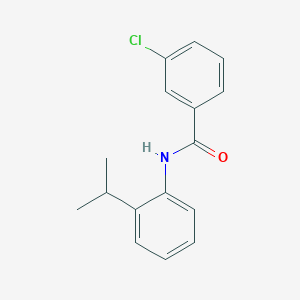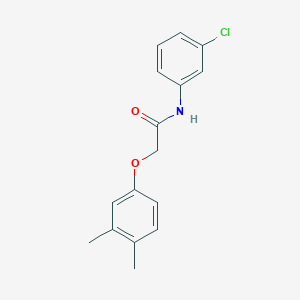![molecular formula C13H21NO4 B379624 2-[(Tetrahydro-furan-2-ylmethyl)-carbamoyl]-cyclohexanecarboxylic acid CAS No. 1212225-87-0](/img/structure/B379624.png)
2-[(Tetrahydro-furan-2-ylmethyl)-carbamoyl]-cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(Tetrahydro-furan-2-ylmethyl)-carbamoyl]-cyclohexanecarboxylic acid” is a complex organic compound. It contains a tetrahydrofuran group, which is a cyclic ether, and a cyclohexanecarboxylic acid group, which is a type of carboxylic acid . The compound also includes a carbamoyl group, which is a functional group derived from carbamic acid .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydrofuran ring and the attachment of the carbamoyl and cyclohexanecarboxylic acid groups. Furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) could potentially be used in the synthesis .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The tetrahydrofuran group would form a five-membered ring with four carbon atoms and one oxygen atom . The carbamoyl group would be attached to one of the carbon atoms in the tetrahydrofuran ring, and the cyclohexanecarboxylic acid group would be attached to another carbon atom .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the carbamoyl and carboxylic acid groups could potentially make the compound reactive towards bases and nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbamoyl and carboxylic acid groups could potentially make the compound soluble in polar solvents .Scientific Research Applications
Biomass Conversion to Furan Derivatives
The conversion of plant biomass into furan derivatives represents a promising area of research with potential applications in producing sustainable polymers, functional materials, and fuels. 2-[(Tetrahydro-furan-2-ylmethyl)-carbamoyl]-cyclohexanecarboxylic acid, as part of the furan family, can play a role in these conversions. Furan derivatives like 5-Hydroxymethylfurfural (HMF) and its subsequent products such as 2,5-furandicarboxylic acid are pivotal in creating renewable feedstocks for the chemical industry. This shift aims to reduce reliance on non-renewable hydrocarbon sources, offering a greener alternative for material synthesis (Chernyshev, Kravchenko, & Ananikov, 2017).
Extraction Processes for Carboxylic Acids
Research on the extraction of carboxylic acids from aqueous streams, which are crucial intermediates in various industrial processes, emphasizes the importance of furan derivatives. These compounds, obtained from biomass, can be applied in the separation and purification of carboxylic acids. The development of efficient and environmentally friendly extraction processes, potentially involving furan-based solvents, plays a critical role in utilizing renewable resources for chemical production (Reyhanitash, Brouwer, Kersten, van der Ham, & Schuur, 2018).
Health Implications of Furan Fatty Acids
Furan fatty acids, related to furan derivatives, have been studied for their health implications. These compounds, found in natural sources like fish and algae, exhibit antioxidant and anti-inflammatory properties. Although the direct relevance of this compound in health is not explicitly mentioned, the study of furan fatty acids underscores the broader potential of furan compounds in contributing to health-related research and applications (Xu, Sinclair, Faiza, Li, Han, Yin, & Wang, 2017).
Pyrolysis and Smoke Formation
The pyrolysis of carbohydrates, resulting in the production of furans, demonstrates the role of furan derivatives in understanding smoke formation, including cigarette smoke. This research provides insights into the thermal decomposition of organic materials and the formation of complex mixtures containing furan compounds. Such studies are crucial for environmental monitoring and assessing the impact of smoke and pyrolysis products on health and the environment (Sanders, Goldsmith, & Seeman, 2003).
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It’s known that the compound contains a tetrahydrofuran group, which is often involved in nucleophilic substitution reactions . This suggests that the compound might interact with its targets through such mechanisms.
Biochemical Pathways
Furan derivatives have been shown to have a wide range of biological activities, including antimicrobial, antibacterial, anticancer, antiviral, and antitumor properties . Therefore, it’s possible that this compound could affect multiple biochemical pathways.
Result of Action
As the compound is part of a collection of rare and unique chemicals provided to early discovery researchers, its effects are likely under investigation .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(oxolan-2-ylmethylcarbamoyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c15-12(14-8-9-4-3-7-18-9)10-5-1-2-6-11(10)13(16)17/h9-11H,1-8H2,(H,14,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVSNSZUJWTKKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NCC2CCCO2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
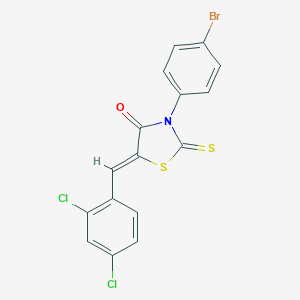
![5-Methyl-2-[(4-phenylphenoxy)methyl]imidazo[1,2-a]pyridine](/img/structure/B379543.png)
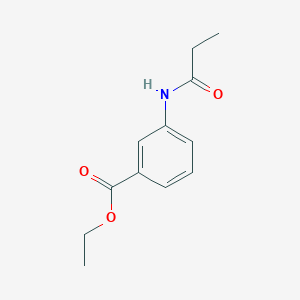
![1-(4-Chloroanilino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B379547.png)
![2-(2-Oxolanylmethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B379550.png)
![Butyl 4-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B379553.png)
